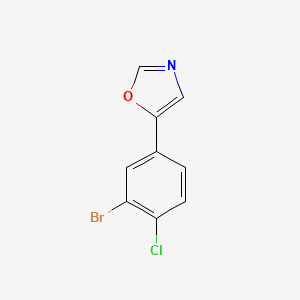

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

Description

The exact mass of the compound this compound is 256.92430 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOHOARNCRVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1,3 Oxazole Scaffold in Contemporary Organic and Materials Science Research

The 1,3-oxazole motif, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in modern organic and materials science. chemmethod.com Its prevalence stems from its structural rigidity, electron-donating and -accepting capabilities, and its presence in a multitude of biologically active natural products and synthetic compounds. tandfonline.com

In organic synthesis , the oxazole (B20620) ring serves as a versatile building block. Its predictable reactivity allows for functionalization at various positions, enabling the construction of more complex molecular architectures. researchgate.net Methodologies such as the van Leusen oxazole synthesis and various cyclization strategies have made a wide array of substituted oxazoles readily accessible to chemists. organic-chemistry.org

In materials science , the unique photophysical properties of oxazole derivatives are of particular interest. thepharmajournal.com These compounds often exhibit strong fluorescence, making them valuable as fluorophores and fluorescent probes. researchgate.net Their inherent charge transfer characteristics also lead to applications in:

Organic Light-Emitting Diodes (OLEDs): Aryl-substituted oxazoles can act as electron-transporting or emissive materials.

Semiconductors: The tunable electronic properties of the oxazole core are advantageous in the design of organic semiconductors. thepharmajournal.com

Non-linear Optical (NLO) Materials: The delocalized π-electron system of the oxazole ring can give rise to significant NLO properties, which are crucial for applications in telecommunications and optical computing. thepharmajournal.com

The following table provides a summary of the key application areas for the 1,3-oxazole scaffold:

| Field | Applications |

| Medicinal Chemistry | Core structure in antibiotics, anti-inflammatory agents, anticancer drugs, and antivirals. researchgate.net |

| Organic Synthesis | Versatile intermediate for the synthesis of complex molecules, including peptides and other heterocyclic systems. researchgate.net |

| Materials Science | Fluorescent dyes, organic semiconductors, non-linear optical materials, and components of OLEDs. thepharmajournal.comrsc.org |

| Agrochemicals | Found in some fungicides, herbicides, and pesticides. researchgate.net |

Overview of Halogenated Aryl Substituted Oxazoles in Advanced Chemical Systems

The introduction of halogen atoms onto the aryl substituents of oxazole (B20620) rings significantly enhances their utility in advanced chemical systems. Halogens, such as bromine and chlorine, act as versatile synthetic handles, enabling a wide range of cross-coupling reactions. This functionalization is a key strategy for the construction of more intricate and functionally diverse molecules. mdpi.com

Key Synthetic Transformations of Halogenated Aryl-Oxazoles:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

Stille Coupling: Reaction with organostannanes for carbon-carbon bond formation.

These reactions allow for the modular construction of complex molecules with tailored electronic and steric properties. The specific positioning of the halogens on the aryl ring, as seen in 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole, offers the potential for regioselective functionalization, further increasing its synthetic value.

The presence of halogens also influences the electronic properties of the molecule. Their electron-withdrawing nature can impact the photophysical characteristics of the oxazole core, potentially leading to shifts in absorption and emission spectra, which can be advantageous in the design of new materials. nih.gov

Research Rationale and Scope for Focused Investigation of 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole

Classical and Conventional Approaches to 1,3-Oxazole Ring Formation

Traditional methods for forming the 1,3-oxazole core have been foundational in heterocyclic chemistry. These approaches typically involve the cyclization and dehydration of acyclic precursors.

The Robinson-Gabriel synthesis is a fundamental method for creating oxazoles through the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comsynarchive.com The reaction is typically promoted by strong acids or dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com

To prepare this compound, this synthesis would require a 2-acylamino ketone precursor bearing the di-halogenated phenyl group. For instance, the reaction would start with a compound like 2-(formamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one . The intramolecular cyclization, followed by dehydration, would yield the target oxazole (B20620). The substituent at the C2 position of the oxazole is determined by the nature of the acyl group on the starting keto-amide.

Table 1: Robinson-Gabriel Synthesis Pathway for Halogenated Phenyl-Oxazoles

| C2-Substituent | Required 2-Acylamino Ketone Precursor | Dehydrating Agent |

|---|---|---|

| Hydrogen | 2-(formamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one | H₂SO₄, POCl₃, or P₂O₅ |

| Methyl | 2-(acetamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one | H₂SO₄, POCl₃, or P₂O₅ |

Recent modifications have explored one-pot procedures, such as a Friedel-Crafts/Robinson-Gabriel synthesis using oxazolone (B7731731) templates, which can provide highly substituted oxazoles in good yields. researchgate.net

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgijpsonline.com This dehydration reaction typically occurs under mild conditions in a solvent like dry ether. wikipedia.org

For the synthesis of the title compound, 3-bromo-4-chlorobenzaldehyde (B1286361) would serve as the aldehyde component, which ultimately forms the C5-substituent of the oxazole ring. The choice of cyanohydrin determines the C2 substituent. To yield This compound , where the C2 position is unsubstituted, glycolonitrile (formaldehyde cyanohydrin) would be the required cyanohydrin.

Table 2: Fischer Synthesis Reactants for this compound Analogues

| Desired C2-Substituent | Aldehyde Reactant | Cyanohydrin Reactant |

|---|---|---|

| Hydrogen | 3-Bromo-4-chlorobenzaldehyde | Glycolonitrile |

| Phenyl | 3-Bromo-4-chlorobenzaldehyde | Mandelonitrile |

While effective for many 2,5-diaryloxazoles, the Fischer synthesis can sometimes lead to by-products, including chlorinated oxazoles, depending on the reaction conditions and substrates. wikipedia.org

The Van Leusen oxazole synthesis is a highly efficient and versatile method for preparing 5-substituted 1,3-oxazoles directly from aldehydes. organic-chemistry.orgnih.gov The reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a [3+2] cycloaddition with an aldehyde in the presence of a base. nih.govmdpi.com

This method provides a direct and powerful route to This compound . The synthesis involves the reaction of 3-bromo-4-chlorobenzaldehyde with TosMIC, typically using a base like potassium carbonate in a solvent such as methanol (B129727) or dimethoxyethane. mdpi.comijpdd.org The reaction proceeds through an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.org The versatility of this reaction is demonstrated by its successful application to a wide range of aromatic aldehydes, including those with electron-withdrawing groups like halogens and nitro groups. mdpi.comijpdd.org Modern adaptations include microwave-assisted protocols that significantly reduce reaction times while maintaining high yields. nih.govmdpi.com

Table 3: Examples of 5-Aryl-1,3-oxazoles via Van Leusen Synthesis

| Aldehyde Reactant | Product | Yield | Reference |

|---|---|---|---|

| 3,4-Difluorobenzaldehyde | 5-(3,4-Difluorophenyl)oxazole | 78% | ijpdd.org |

| 4-Butoxybenzaldehyde | 5-(4-Butoxyphenyl)oxazole | 68% | ijpdd.org |

| 3-Nitrobenzaldehyde | 5-(3-Nitrophenyl)oxazole | Not specified | ijpdd.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective methods for ring formation and functionalization. researchgate.net Palladium and copper catalysts are particularly prominent in oxazole synthesis.

Palladium catalysis offers powerful tools for C-C bond formation, which have been applied to oxazole synthesis primarily through direct C-H arylation. nih.gov This strategy allows for the introduction of an aryl group, such as the 3-bromo-4-chlorophenyl moiety, onto a pre-existing oxazole ring.

Highly regioselective methods have been developed for the direct arylation of oxazole at either the C2 or C5 position using aryl halides. capes.gov.brresearchgate.net To synthesize This compound , one would perform a direct arylation at the C5 position of the oxazole core using a suitable halide like 1-bromo-3-bromo-4-chlorobenzene or 1-iodo-3-bromo-4-chlorobenzene . The regioselectivity of the arylation (C2 vs. C5) can be controlled by the choice of solvent and phosphine (B1218219) ligand. For instance, C5 arylation is often favored in polar solvents. capes.gov.brresearchgate.net

Table 4: Conditions for Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

| Desired Position | Solvent | Ligand Type | Catalyst System Example |

|---|---|---|---|

| C5-Arylation | Polar (e.g., DMA) | Specific Phosphines | Pd(OAc)₂, Phosphine Ligand, K₂CO₃ |

Additionally, palladium-catalyzed cascade reactions that assemble the oxazole ring from simpler components, such as the reaction between arenes and nitriles, represent an alternative, atom-economical approach to highly substituted oxazoles. rsc.org

Copper-catalyzed reactions provide a diverse array of methods for constructing the oxazole nucleus, often under mild conditions. acs.orgnih.gov These transformations frequently involve oxidative cyclization pathways.

One prominent method is the copper-catalyzed tandem oxidative cyclization, which can synthesize polysubstituted oxazoles from readily available starting materials like benzylamines and 1,3-dicarbonyl compounds or from enamides. acs.orgnih.gov Another powerful approach involves the copper-catalyzed coupling of α-diazoketones with amides or nitriles. organic-chemistry.org For example, reacting an α-diazoketone bearing the 3-bromo-4-chlorophenyl group with a nitrile could potentially lead to a 2,5-disubstituted oxazole.

Further copper-catalyzed methods include:

Annulation of Terminal Alkynes: Reaction of arylacetylenes with α-amino acids in the presence of a copper salt. organic-chemistry.org

[3+2] Annulation/Olefination: A cascade reaction between amides and iodonium-phosphonium hybrid ylides, which avoids the use of potentially hazardous diazoketones. organic-chemistry.orgthieme-connect.de

Intramolecular Cyclization: Conversion of β,β-dibrominated secondary enamides into 5-bromo oxazoles via Cu(I) catalysis. organic-chemistry.org

These copper-catalyzed routes are particularly valuable for their operational simplicity and the use of an inexpensive, earth-abundant metal catalyst. nih.govresearchgate.net

Table 5: Overview of Selected Copper-Catalyzed Oxazole Syntheses

| Reaction Type | Key Reactants | Catalyst Example | Product Type |

|---|---|---|---|

| Tandem Oxidative Cyclization | Benzylamines + β-Dicarbonyls | Cu(OAc)₂ | Polysubstituted Oxazoles |

| Oxidative Cyclization | Enamides | Cu(OAc)₂ | 2,5-Disubstituted Oxazoles |

| Coupling Reaction | α-Diazoketones + Amides | Cu(OTf)₂ | 2,4-Disubstituted Oxazoles |

Silver-Catalyzed Oxidative Decarboxylation-Cyclization Approaches

A novel strategy for the construction of the 1,3-oxazole ring system involves a silver-catalyzed oxidative decarboxylation-cyclization reaction. This method utilizes α-oxocarboxylates and isocyanides as the starting materials. nih.gov The reaction proceeds through a mechanism involving acyl cation and Ag(II) intermediates, with evidence supporting a radical decarboxylative process. nih.gov

While this specific reaction has not been detailed for the synthesis of this compound, the general methodology presents a plausible route. The synthesis would theoretically involve the reaction of an isocyanide with an α-oxocarboxylate derived from 3-bromo-4-chlorobenzaldehyde. Mechanistic studies, including operando IR and EPR experiments, have been crucial in confirming the involvement of the key intermediates in this type of transformation. nih.gov

Ruthenium-Catalyzed C-O Cyclization Methods

Ruthenium catalysts have proven effective in facilitating the C-O bond formation necessary for oxazole synthesis. One established method is the ruthenium(II)-catalyzed C-O cyclization of enamides, which offers broad substrate scope and high functional group compatibility. researchgate.net This approach provides a convenient and efficient pathway to oxazole derivatives. researchgate.net

Another approach employs a dual catalytic system of ruthenium(II) porphyrin and copper chloride. acs.org This method achieves the cyclization of benzene (B151609) carboxylic acids with phenylacetylenes under mild conditions, proceeding through sequential intermolecular C-N bond formation and intramolecular C-O bond formation to yield the oxazole ring. acs.org

| Catalyst System | Starting Materials | Key Features |

| Ruthenium(II) | Enamides | Efficient, wide functional group compatibility. researchgate.net |

| Ruthenium(II) porphyrin–copper chloride | Benzene carboxylic acids, Phenylacetylenes | Mild conditions, sequential C-N/C-O bond formation. acs.org |

Cobalt-Catalyzed [3+2] Cycloadditions

The use of cobalt catalysts in cycloaddition reactions for heterocycle synthesis is an area of active research. Methodologies such as cobalt(III)-catalyzed C–H bond functionalization and cyclization have been developed for synthesizing heterocycles like indazoles and furans. acs.org These reactions often involve high-valent cobalt complexes and can proceed via radical pathways. acs.org For instance, cobalt(II)-catalyzed reactions have been used to generate 2,5-substituted 1,3,4-oxadiazoles from diazo compounds and carboxylic acids. nih.gov

However, based on the available literature, a specific method for the synthesis of 1,3-oxazoles via a cobalt-catalyzed [3+2] cycloaddition has not been extensively reported. While cobalt catalysis is used for various complex cyclizations, including the formation of oxa-spirocycles nih.gov, the direct application to a [3+2] cycloaddition for the 1,3-oxazole core remains a developing area.

Green Chemistry Principles in 1,3-Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,3-oxazoles to enhance efficiency and reduce environmental impact.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating. rsc.org For oxazole synthesis, microwave-assisted methods provide a rapid and efficient route. A notable example is the microwave-assisted van Leusen reaction, which involves the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). tandfonline.comsemanticscholar.org

This method can be finely tuned to produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines by controlling the amount of base used. tandfonline.comresearchgate.net For instance, using 2 equivalents of potassium phosphate (B84403) as a base under microwave irradiation at 65 °C leads to the formation of 5-substituted oxazoles in excellent yields. tandfonline.comresearchgate.net This approach is noted for its simple experimental procedure, use of inexpensive starting materials, and high efficiency. tandfonline.com

| Reactants | Catalyst/Base | Conditions | Product | Yield |

| Aryl aldehyde, TosMIC | K₃PO₄ (2 equiv) | Isopropanol, 65°C, 350W, 8 min | 5-Aryl oxazole | ~96% tandfonline.comresearchgate.net |

| Aryl aldehyde, TosMIC | K₃PO₄ (1 equiv) | Isopropanol, 60°C, 280W, 8 min | 4,5-Disubstituted oxazoline | ~95% researchgate.net |

Ultrasound-Promoted Reaction Pathways

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields by utilizing acoustic cavitation. This method has been successfully applied to the synthesis of various heterocyclic compounds, often under mild, solvent-free conditions at room temperature. semanticscholar.org While specific applications to this compound are not detailed, the general utility of ultrasound in promoting one-pot, multi-component reactions for heterocycles like isoxazolines and 1,3-oxazines is well-documented. semanticscholar.orgresearchgate.net These ultrasound-assisted syntheses are characterized by short reaction times, simple work-up procedures, and cost-effectiveness. semanticscholar.org The application of this technology to the van Leusen or other oxazole syntheses represents a promising green pathway.

Biocatalytic and Solvent-Free Methodologies

Biocatalytic and solvent-free approaches represent the pinnacle of green synthetic chemistry. In nature, 1,3-oxazole rings are often formed through the enzyme-catalyzed cyclodehydration and subsequent dehydrogenation of acylserine precursors. researchgate.net This biosynthetic pathway provides a template for developing environmentally benign, enzyme-based synthetic methods.

Solvent-free synthesis is another key green strategy. An oxidative, copper-catalyzed annulation has been developed for the facile synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen at mild temperatures, completely avoiding the use of solvents. organic-chemistry.org Additionally, the use of solid-supported reagents, such as a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin for the van Leusen reaction, allows for simple filtration to remove the catalyst and byproducts, streamlining purification and reducing waste. organic-chemistry.org Magnetically recoverable nanocatalysts also offer an eco-friendly alternative, simplifying catalyst reuse and minimizing waste streams. researchgate.net

| Method | Reactants | Catalyst/Conditions | Key Advantage |

| Solvent-Free Annulation | Ketones, Amides | Copper-catalyst, O₂ atmosphere, mild temperature | Avoids solvent use, uses O₂ as oxidant. organic-chemistry.org |

| Solid-Supported Catalysis | Aldehydes, TosMIC | Ion exchange resin | Simple filtration for catalyst/byproduct removal. organic-chemistry.org |

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,3-oxazoles, offering significant advantages in terms of scalability, safety, and product purity. maynoothuniversity.ie This approach allows for the rapid and efficient production of oxazoles by eliminating the challenges associated with unstable intermediates and exothermic reactions often encountered in traditional batch processes. maynoothuniversity.iedurham.ac.uk

A notable flow process involves the photochemical transposition of isoxazoles into their corresponding oxazole isomers. organic-chemistry.org This method facilitates the generation of various di- and trisubstituted oxazoles through a mild and rapid flow system. organic-chemistry.org Another advanced technique utilizes a fully automated, multipurpose mesofluidic flow reactor, which has been successfully employed for the on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system integrates on-chip mixing with columns of solid-supported reagents, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), to expedite the synthesis and purification processes. durham.ac.uk

The scalability of these flow methods has been demonstrated by producing gram quantities of diverse oxazole derivatives with high yields (83-99%) and purity. durham.ac.uk For larger-scale preparations, the system can be easily adapted by integrating larger columns of the solid-supported base. durham.ac.uk This flexibility and efficiency make continuous flow synthesis a viable strategy for the industrial production of complex oxazoles like this compound. The ability to avoid the generation of large quantities of unstable intermediates, such as diazo species, enhances the safety and practicality of these syntheses. maynoothuniversity.ie

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azo Compounds This table illustrates the potential advantages of flow chemistry, which are applicable to oxazole synthesis.

| Parameter | Batch Process | Continuous Flow Process | Citation |

|---|---|---|---|

| Reaction Time | 10 min (Step 1), 30 min (Step 2) | Significantly Reduced | maynoothuniversity.ie |

| Yield | 98% | 78% (initially), improved with CSTR | maynoothuniversity.ie |

| Safety | Generation of large quantities of unstable intermediates | Avoids large quantities of unstable intermediates | maynoothuniversity.ie |

| Scalability | Challenging | Readily scalable | maynoothuniversity.iedurham.ac.uk |

Advanced Synthetic Strategies for Complex 1,3-Oxazoles

The synthesis of structurally complex 1,3-oxazoles necessitates the development of advanced strategies that offer high efficiency and control over regioselectivity.

C-H/C-N Bond Functionalization of Precursors

The functionalization of C-H and C-N bonds represents a highly efficient and atom-economical approach to constructing diverse oxazole scaffolds. scilit.com This strategy often involves the oxidative cyclization of readily available precursors like benzylamines. scilit.comresearchgate.net Various catalytic systems have been developed to promote this transformation. For instance, an organocatalytic cascade reaction can achieve the formation of C-N, C-O, and C=N bonds in a single process through dual sp3 C-H activation, providing a metal-free pathway to oxazole derivatives in air under mild conditions. nih.govrsc.org

Metal-catalyzed approaches are also prevalent. Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen is an effective method for producing trisubstituted oxazoles. organic-chemistry.org This process involves dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.org Similarly, copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature yields 2,5-disubstituted oxazoles with a broad substrate scope, including aryl, vinyl, and alkyl substituents. organic-chemistry.org These methods highlight the versatility of C-H activation in forging the core oxazole structure. scilit.com

Multicomponent Reactions for Regioselective Synthesis

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single, highly functionalized product, offering high atom economy and operational simplicity. nih.gov In oxazole synthesis, MCRs provide a convergent and regioselective route to polysubstituted derivatives.

One such strategy is the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis, which yields a wide range of substituted oxazoles at room temperature. organic-chemistry.org Another approach involves a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold complexes. organic-chemistry.org This method is particularly effective for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org The Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, has been adapted for the synthesis of tetrazoles and demonstrates the potential for creating complex heterocyclic structures from simple starting materials, a principle applicable to oxazole synthesis. acs.org These MCRs allow for the controlled assembly of the oxazole ring with specific substitution patterns, crucial for synthesizing targeted molecules like this compound.

Electrosynthesis of Polysubstituted Oxazoles

Electrosynthesis has emerged as a green and efficient alternative for constructing polysubstituted oxazoles, avoiding the need for external chemical oxidants and often proceeding under mild, room-temperature conditions. acs.orgnih.govchemistryviews.org A prominent electrochemical method involves the reaction of easily accessible ketones with acetonitrile (B52724), which serves as both the solvent and the nitrogen source. acs.orgresearchgate.net

The reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org Optimization studies have shown that using carbon felt for both the anode and cathode in a divided cell, with activators like trifluoroacetic anhydride (B1165640) (TFAA), catalysts such as triphenylamine (B166846) derivatives, and an electrolyte like LiClO4, leads to high yields of the desired oxazoles. chemistryviews.orgorganic-chemistry.org This method exhibits broad substrate scope and high functional group tolerance. researchgate.netorganic-chemistry.org Mechanistic investigations, including X-ray crystallographic analysis, have confirmed that the reaction pathway involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone precursor. acs.orgnih.gov This electrochemical approach provides a sustainable and powerful tool for accessing a wide array of polysubstituted oxazoles. chemistryviews.org

Table 2: Key Parameters in the Electrosynthesis of Polysubstituted Oxazoles

| Parameter | Description | Role in Synthesis | Citation |

|---|---|---|---|

| Starting Materials | Ketones, Acetonitrile | Ketone provides the carbon backbone; Acetonitrile acts as solvent and nitrogen source. | acs.orgnih.gov |

| Electrodes | Carbon Felt (Anode and Cathode) | Provides the surface for electrochemical reactions. | chemistryviews.org |

| Activator | Trifluoroacetic anhydride (TFAA) | Activates the ketone for nucleophilic attack. | chemistryviews.orgorganic-chemistry.org |

| Catalyst | Triphenylamine derivatives | Acts as a redox catalyst. | chemistryviews.orgresearchgate.net |

| Electrolyte | LiClO4 | Facilitates the flow of current. | chemistryviews.org |

| Conditions | Room Temperature, Divided Cell | Mild conditions, avoiding harsh reagents and high temperatures. | acs.orgchemistryviews.org |

Specific Derivatization Strategies for Incorporation of 3-Bromo-4-chlorophenyl Moiety

Incorporating the specific 3-bromo-4-chlorophenyl group onto the 1,3-oxazole core can be achieved through two primary strategic approaches: building the oxazole ring from a pre-functionalized precursor or by late-stage functionalization of the oxazole heterocycle.

A common "building block" approach starts with a ketone already bearing the desired substituted phenyl ring, such as 1-(3-bromo-4-chlorophenyl)ethan-1-one. This α-haloketone can then undergo classical oxazole syntheses. For example, reaction with a primary amide (e.g., formamide (B127407) to yield a 5-substituted oxazole) or conversion to an amine salt via the Delépine reaction followed by acylation and cyclization can furnish the target oxazole. nih.gov This ensures the regioselective placement of the 3-bromo-4-chlorophenyl moiety at the 5-position of the oxazole ring.

Alternatively, late-stage functionalization offers a versatile route. One could envision a Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.net This would involve coupling a 5-bromo-1,3-oxazole intermediate with a (3-bromo-4-chlorophenyl)boronic acid derivative. Palladium-catalyzed direct arylation methods have also been developed for oxazoles, allowing for regioselective C-H arylation at either the C-2 or C-5 position, depending on the choice of phosphine ligands and solvents. organic-chemistry.org These advanced coupling techniques provide flexible pathways to introduce the complex halogenated aryl group onto a pre-formed oxazole scaffold, enabling the synthesis of a diverse library of analogues.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of the title compound is influenced by the cumulative directing effects of three substituents: the 3-bromo group, the 4-chloro group, and the 5-(1,3-oxazolyl) group. All three groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.org This is due to the electron-withdrawing inductive effects of the halogens and the electron-withdrawing nature of the heterocyclic oxazole ring. libretexts.orgaakash.ac.in Consequently, forcing conditions are typically required to achieve substitution.

The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents. Halogens, despite being deactivating, are ortho- and para-directors. wou.eduyoutube.comlibretexts.org This is because they can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. libretexts.org The 1,3-oxazole ring, being an electron-withdrawing system, acts as a meta-director.

In this compound, there are three available positions for an incoming electrophile on the phenyl ring: C-2, C-5, and C-6. The directing influences on these positions are as follows:

The 4-Chloro group directs incoming electrophiles to its ortho positions: C-3 (already substituted) and C-5.

The 3-Bromo group directs incoming electrophiles to its ortho positions (C-2 and C-4, the latter being substituted) and its para position (C-6).

The 1-(1,3-oxazolyl) group directs incoming electrophiles to its meta positions: C-3 (substituted) and C-5.

Considering these combined effects, the C-5 position is strongly deactivated by the meta-directing oxazole ring while being activated by the ortho-directing chloro group. The C-2 and C-6 positions are activated by the ortho- and para-directing bromo group, respectively. Steric hindrance from the adjacent bulky oxazole group may slightly disfavor substitution at the C-2 and C-6 positions, but electronically, these sites are favored by the halogen directors. The C-6 position, being para to the bromine and meta to the chlorine, is a highly probable site for substitution. The C-2 position, ortho to the bromine, is another likely site. The C-5 position is less likely due to the strong meta-directing deactivation from the oxazole ring, even with the ortho-directing influence from chlorine.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position on Phenyl Ring | Electronic Effect | Directing Influence |

| -Br | C-3 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para (to C-2, C-4, C-6) |

| -Cl | C-4 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para (to C-3, C-5) |

| 1,3-Oxazol-5-yl | C-1 | Withdrawing | Meta (to C-3, C-5) |

Nucleophilic Substitution Reactions on the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a π-deficient heterocycle, which makes it susceptible to attack by nucleophiles, although it is generally less reactive than other azoles like oxadiazoles. The presence of two heteroatoms makes the carbon atoms of the ring electrophilic.

The reactivity of the carbon atoms in the oxazole ring towards nucleophiles generally follows the order C-2 > C-5 > C-4.

C-2 Position: The C-2 position is the most electrophilic and thus the most common site for nucleophilic attack. This is due to its position between two electronegative heteroatoms (oxygen and nitrogen). In this compound, this position is unsubstituted and represents the primary site for reactions with strong nucleophiles.

C-5 Position: This position is already substituted with the 3-bromo-4-chlorophenyl group. While direct arylation methods can functionalize the C-5 position of simpler oxazoles, organic-chemistry.org nucleophilic substitution at this carbon in the title compound would require displacement of the entire aryl group, which is not a typical reaction pathway under standard nucleophilic conditions.

C-4 Position: The C-4 position is generally the least reactive towards nucleophiles. While some specific lithiation and electrophilic trapping procedures can functionalize this site on a parent oxazole, researchgate.net it is not a prime target for direct nucleophilic attack.

In some cases, strong nucleophiles can lead to ring-opening of the oxazole core rather than simple substitution. nih.gov For the title compound, nucleophilic addition would be expected to occur preferentially at the C-2 position.

Cross-Coupling Reactions at Halogenated Centers

The presence of two different halogen atoms on the phenyl ring (bromine and chlorine) is a key feature of the title compound, enabling selective functionalization through palladium-catalyzed cross-coupling reactions. The difference in bond dissociation energies (C-Br < C-Cl) allows the carbon-bromine bond to be significantly more reactive in the oxidative addition step of the catalytic cycle. nih.govlibretexts.org This reactivity difference can be exploited to achieve highly regioselective transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org For this compound, this reaction can be controlled to occur selectively at the C-Br bond. By using appropriate palladium catalysts (e.g., those with phosphine ligands) and bases, an aryl group from an arylboronic acid can be introduced at the C-3 position of the phenyl ring, leaving the C-Cl bond intact for potential subsequent reactions. nih.govacs.org

Table 2: Representative Conditions for Selective Suzuki-Miyaura Cross-Coupling

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-(3-Aryl-4-chlorophenyl)-1,3-oxazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(3-(4-Methoxyphenyl)-4-chlorophenyl)-1,3-oxazole |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-(4-Chloro-3-(thiophen-3-yl)phenyl)-1,3-oxazole |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.orgacsgcipr.orgorganic-chemistry.org Similar to the Suzuki coupling, this reaction demonstrates excellent chemoselectivity for aryl bromides in the presence of aryl chlorides. nih.govresearchgate.net By carefully selecting the palladium catalyst, ligand (often a bulky, electron-rich phosphine), and base, this compound can be selectively aminated at the C-3 position. This allows for the introduction of primary or secondary amines, yielding 3-amino-4-chlorophenyl derivatives. mdpi.comresearchgate.net

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

| Amine (R¹R²NH) | Catalyst / Ligand | Base | Solvent | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(2-Chloro-5-(1,3-oxazol-5-yl)phenyl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | N-(2-Chloro-5-(1,3-oxazol-5-yl)phenyl)aniline |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | N-Benzyl-2-chloro-5-(1,3-oxazol-5-yl)aniline |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the presence of two different halogen atoms on the phenyl ring introduces the potential for selective functionalization. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl. researchgate.net Consequently, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 4-position. This difference in reactivity allows for the selective alkynylation at the C-Br position under carefully controlled Sonogashira conditions, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov The reaction would typically involve treating the substrate with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper salt such as CuI, and a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Product Yield |

| 1 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | DABCO / THF | 87% nih.gov |

| 2 | 3-Bromo-5-methyl-4-iodoisoxazole¹ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / Benzene | 86% researchgate.net |

| 3 | 2-(2-bromophenoxy)acetonitrile | Terminal Acetylenes | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ / DMF | Good yields organic-chemistry.org |

| 4 | 5-Chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one² | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ / DMF | Good yields researchgate.net |

¹Reaction occurs at the more reactive iodo position. ²Demonstrates coupling with other leaving groups. This table is illustrative and shows conditions for similar substrates, as specific data for this compound is not available.

Negishi and Stille Coupling Reactions for C-C Bond Formation

Beyond alkynylation, the carbon-halogen bonds of this compound are amenable to other palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, such as Negishi and Stille couplings. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

Negishi Coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The organozinc compounds are relatively reactive and tolerant of many functional groups.

Stille Coupling utilizes organostannane (organotin) reagents. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback.

Similar to the Sonogashira reaction, both Negishi and Stille couplings exhibit greater reactivity with aryl bromides than aryl chlorides. This selectivity allows for the preferential substitution at the 3-position (C-Br) of the phenyl ring of this compound. By choosing the appropriate organometallic reagent (organozinc for Negishi, organotin for Stille), a wide variety of alkyl, vinyl, or aryl groups can be introduced at this position. The remaining chloro substituent can then be targeted for a second coupling reaction under more forcing conditions if desired. nih.gov

Table 2: General Comparison of Negishi and Stille Couplings for Aryl Halides

| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Negishi | R-Zn-X | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity; functional group tolerance; moisture/air sensitive reagents. |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Air/moisture stable reagents; tolerates a wide range of functional groups; toxic tin byproducts. |

This table provides a general overview. Specific conditions would need to be optimized for this compound.

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder Reactivity)

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comresearchgate.net This reactivity provides a synthetic route to other heterocyclic systems, such as pyridines and furans, following the rearrangement or fragmentation of the initial cycloadduct. researchgate.net The furan-like oxygen atom at position 1 allows the oxazole to exhibit diene-type behavior. pharmaguideline.com

The efficiency of the Diels-Alder reaction is highly dependent on the electronic nature of both the oxazole (the diene) and the reacting partner (the dienophile). The reaction is generally facilitated by:

Electron-donating groups on the oxazole ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. pharmaguideline.com

Electron-withdrawing groups on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

In the case of this compound, the electron-withdrawing nature of the di-halogenated phenyl group at the 5-position makes the oxazole ring electron-deficient. This would suggest that it will react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. nih.gov Alternatively, activation of the oxazole nitrogen with a Lewis acid or through N-alkylation can lower the LUMO of the oxazole, facilitating reactions with standard electron-rich dienophiles. acs.orgresearchgate.netscilit.com The initial bicyclic adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, typically losing a molecule like a nitrile to yield a furan, or eliminating water or another small molecule to form a substituted pyridine (B92270). researchgate.netresearchgate.net

Table 3: Examples of Oxazole Diels-Alder Reactions

| Oxazole Reactant | Dienophile | Product Type | Reference |

| 5-Ethoxyoxazoles | Various dienophiles | Substituted 3-hydroxypyridines | researchgate.net |

| 4-Methyl-5-alkoxy oxazoles | Maleic anhydride | Pyridoxine precursors | researchgate.net |

| 2,4-Dimethyl-5-methoxyoxazole | Acrylates | Pyridine derivatives | researchgate.net |

| 5-Methoxy-4-(p-nitrophenyl)oxazoles | Tetracyanoethylene | Dihydro-pyrrole-carboxylates (abnormal adduct) | rsc.org |

This table illustrates the versatility of the oxazole ring in cycloadditions to form various heterocyclic products.

Oxidation and Reduction Pathways of the 1,3-Oxazole Ring System

The 1,3-oxazole ring can undergo both oxidation and reduction, although these transformations can sometimes lead to ring cleavage due to the inherent stability of the aromatic system being disrupted.

Oxidation: The oxidation of oxazoles is generally challenging. Strong oxidizing agents can lead to decomposition. However, oxidation of the corresponding oxazoline (the dihydro-oxazole) is a common method for synthesizing oxazoles. rsc.org Reagents such as manganese dioxide (MnO₂), copper(II) bromide/DBU, or nickel peroxide are effective for this aromatization. rsc.orgsciencemadness.org For a pre-formed oxazole like this compound, oxidation might target the nitrogen atom to form an oxazole N-oxide, though this is not a commonly reported transformation. pharmaguideline.com Photochemical oxidation in the presence of a sensitizer (B1316253) can also lead to ring-opened or rearranged products. tandfonline.com

Reduction: Reduction of the oxazole ring is more common but often results in ring opening. tandfonline.com Catalytic hydrogenation (e.g., H₂/Pd) or reduction with dissolving metals can cleave the O-C2 bond. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide can lead to ring-opened products. tandfonline.com The specific outcome depends heavily on the substrate and the reaction conditions. The goal of reducing the oxazole ring to a stable oxazoline or oxazolidine (B1195125) often requires careful selection of mild reducing agents.

Table 4: Summary of Oxidation and Reduction Pathways for the Oxazole System

| Transformation | Reagents & Conditions | Typical Product(s) | Reference |

| Oxidation (of Oxazolines) | MnO₂; CuBr₂/DBU; NiO₂ | Oxazole (Aromatization) | rsc.org |

| Photo-oxidation (of Oxazoles) | Light, Sensitizer (e.g., Benzoic Acid) | Ring-opened or rearranged products | tandfonline.com |

| Reduction | Ni-Al alloy, aq. KOH | Ring-opened products | tandfonline.com |

| Reduction | Catalytic Hydrogenation | Ring cleavage products | tandfonline.com |

Functional Group Interconversions on the Phenyl and Oxazole Moieties

The structure of this compound allows for a variety of functional group interconversions on both the phenyl and oxazole rings, enabling the synthesis of a diverse library of derivatives.

On the Phenyl Moiety: The primary sites for reaction are the carbon-halogen bonds. As detailed in sections 3.3.3 and 3.3.4, these positions are ideal for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille, Negishi, etc.). The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled introduction of new substituents, first at the more reactive 3-position (bromo) and subsequently at the 4-position (chloro) under more forcing conditions.

On the Oxazole Moiety: The reactivity of the oxazole ring itself is more nuanced. thepharmajournal.com

Deprotonation: The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com In this molecule, the C5 and C4 positions are substituted. The proton at the C2 position is the most acidic and can be removed by a strong base (e.g., n-butyllithium). The resulting lithiated species can then be trapped with various electrophiles to introduce substituents at the C2 position. wikipedia.org

N-Alkylation/N-Acylation: The pyridine-like nitrogen at the 3-position is basic (though weakly so) and nucleophilic. youtube.com It can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to form quaternary oxazolium salts. tandfonline.compharmaguideline.comthepharmajournal.com This modification can also serve to activate the ring for cycloaddition reactions. acs.org

Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult due to its electron-deficient nature, but when it occurs, it favors the C5 position, followed by C4. pharmaguideline.com Since both positions are substituted in the target molecule, direct electrophilic substitution on the oxazole ring is unlikely.

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted oxazole ring is rare and typically leads to ring cleavage. pharmaguideline.com However, if a leaving group were present on the oxazole ring (most commonly at C2), it could be displaced by a nucleophile. tandfonline.compharmaguideline.com

Table 5: Potential Functional Group Interconversions

| Moiety | Position | Reaction Type | Reagents | Potential Product |

| Phenyl | C3 (-Br) | Cross-Coupling | Pd catalyst, R-B(OH)₂ (Suzuki) | 3-Aryl-substituted derivative |

| Phenyl | C3 (-Br) | Alkynylation | Pd/Cu catalyst, R-C≡CH (Sonogashira) | 3-Alkynyl-substituted derivative |

| Phenyl | C4 (-Cl) | Cross-Coupling | Pd catalyst, R-ZnX (Negishi) (harsher conditions) | 4-Alkyl/Aryl-substituted derivative |

| Oxazole | C2 (-H) | Deprotonation / Electrophilic Trap | 1. n-BuLi; 2. E⁺ (e.g., MeI) | 2-Substituted oxazole |

| Oxazole | N3 | N-Alkylation | R-X (e.g., CH₃I) | 3-Alkyl-oxazolium salt |

| Oxazole | N3 | N-Acylation | R-COCl | 3-Acyl-oxazolium salt |

Mechanistic Investigations of Reactions Involving 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways involving 5-(3-bromo-4-chlorophenyl)-1,3-oxazole can be broadly categorized into its formation and its subsequent functionalization.

Synthesis Pathway: The van Leusen Oxazole (B20620) Synthesis

A primary and highly probable route for the synthesis of this compound is the van Leusen oxazole synthesis. This method is a powerful tool for creating 5-substituted oxazoles. The reaction proceeds through a [3+2] cycloaddition between an aldehyde (3-bromo-4-chlorobenzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org

The generally accepted mechanism involves the following key steps:

Deprotonation: A base, typically potassium carbonate (K₂CO₃), deprotonates the active methylene (B1212753) group of TosMIC.

Nucleophilic Attack: The resulting anion of TosMIC attacks the carbonyl carbon of 3-bromo-4-chlorobenzaldehyde (B1286361).

Cyclization: An intramolecular nucleophilic attack by the resulting alkoxide on the isocyanide carbon forms a five-membered ring, yielding an oxazoline (B21484) intermediate. nih.govsemanticscholar.org

Elimination: This oxazoline intermediate then undergoes base-promoted elimination of the tosyl group and a proton to form the aromatic 1,3-oxazole ring.

Functionalization Pathway: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. These reactions are fundamental in carbon-carbon bond formation. The general catalytic cycle for these transformations involves a sequence of well-defined steps centered around a palladium(0) catalyst. nrochemistry.comwikipedia.orgyoutube.com

The catalytic cycle typically includes:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole derivative. This step forms a square planar Pd(II) complex, an organopalladium intermediate. wikipedia.orgwikipedia.org The initial product is a cis-complex, which may rapidly isomerize to the more stable trans-complex. wikipedia.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. wikipedia.orgwikipedia.org For Suzuki coupling, this step requires activation of the boronic acid with a base. nrochemistry.comorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comwikipedia.org

A representative intermediate in these cross-coupling reactions would be the arylpalladium(II) halide species formed after the oxidative addition step.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

In the context of palladium-catalyzed cross-coupling reactions involving this compound, the choice of catalyst and, more critically, the ancillary ligands, is paramount for achieving high efficiency and selectivity.

The active catalyst is typically a palladium(0) species, which can be introduced directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂. nrochemistry.comnih.gov The ligands, most commonly phosphines, are not mere spectators; they modulate the steric and electronic properties of the palladium center, thereby influencing every step of the catalytic cycle. nih.govnih.gov

Key roles of ligands include:

Stabilization: Ligands stabilize the palladium nanoparticles and soluble complexes, preventing their aggregation into inactive palladium black.

Modulation of Reactivity: The electronic properties of the ligand affect the electron density at the palladium center. Electron-donating ligands can facilitate the oxidative addition step.

Steric Influence: The steric bulk of the ligand (often quantified by the Tolman cone angle) plays a crucial role. Bulky ligands can promote the reductive elimination step and may also influence which substrates can effectively access the catalytic center. nih.gov

For reactions involving aryl chlorides, which are less reactive than aryl bromides, the use of highly active catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands like those of the Buchwald-type (e.g., SPhos, XPhos), is often necessary. nih.govrsc.org The choice of ligand can also dictate regioselectivity in cases where multiple reaction sites are available. For instance, in direct arylation of oxazoles, different phosphine ligands have been shown to favor arylation at either the C-2 or C-5 position. organic-chemistry.org

Table of Catalyst/Ligand Systems in Related Aryl Halide Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Reaction Type | Substrate Type | Observations | Reference(s) |

| Pd(dppf)Cl₂ | dppf | Suzuki | Bromoindazoles | Effective for coupling with heteroaryl boronic acids. | nih.gov |

| Pd(OAc)₂ | PCy₃ | Suzuki | Aryl triflates | Suitable for a diverse array of aryl and vinyl triflates. | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Suzuki | Aryl chlorides | Effective for a wide range of aryl halides, including chlorides, at room temperature. | organic-chemistry.org |

| (allylPdCl)₂ | Biarylphosphine (L4) | C-O Coupling | Heteroaryl halides | A single ligand system was found to be general for various aryl halides with alcohols. | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Direct Arylation | Oxazoles | Catalyzes C-H activation for direct arylation at the C-2 position. | organic-chemistry.org |

This table is generated based on data from reactions of similar compound classes and is for illustrative purposes.

Kinetic Studies and Determination of Rate Laws for Specific Transformations

Specific kinetic studies and determined rate laws for reactions involving this compound have not been reported in the literature. However, kinetic analyses of analogous cross-coupling and C-H activation reactions provide insight into which steps are likely to be rate-determining.

In palladium-catalyzed cross-coupling reactions , the rate-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions.

For Negishi couplings , kinetic investigations have often identified transmetalation as the rate-limiting step. rsc.org

In Suzuki couplings , either oxidative addition or transmetalation can be rate-determining. The need to activate the stable organoboron species often makes the transmetalation step kinetically significant. wikipedia.orgorganic-chemistry.org

Reductive elimination is generally considered to be fast, but can become rate-limiting for the formation of sterically hindered products.

In direct C-H activation reactions, which could be relevant for further functionalizing the oxazole ring, deuterium-labeling experiments on simple arenes suggested that the C-H bond cleavage might be the rate-determining step. rsc.org Similarly, kinetic isotope studies on the C-H activation of isoxazoles pointed towards either carbometallation or β-hydride elimination, rather than the initial C-H activation, as the rate-limiting step under certain conditions. mdpi.com

Without experimental data for this compound, any proposed rate law would be purely speculative. A typical approach to determine the rate law would involve systematically varying the concentrations of the substrate, the coupling partner, the catalyst, and the base, while monitoring the initial reaction rate.

Isotopic Labeling Studies to Probe Bond Cleavage and Formation

There are no specific isotopic labeling studies reported for this compound. However, this technique is a powerful tool for elucidating reaction mechanisms. scripps.edu By strategically replacing atoms with their heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can trace the fate of atoms and bonds throughout a reaction. researchgate.netnih.gov

Deuterium (B1214612) Labeling (²H): This is commonly used to probe C-H bond cleavage. If a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow down the reaction, an effect known as a "kinetic isotope effect" (KIE). rsc.org Studies on oxazoles have used deuteration to investigate the relative electron density at different positions of the ring. For instance, studies have shown that the C-2 position of oxazole is the most susceptible to deuteration under alkaline conditions, followed by the C-5 position, indicating the order of acidity of the ring protons. rsc.org Ruthenium nanocatalysts have also been employed for the effective deuteration of oxazole substructures. researchgate.netacs.org

Carbon-13 Labeling (¹³C): This technique is invaluable for tracking the rearrangement of carbon skeletons. nih.gov In a potential "halogen dance" rearrangement on a bromooxazole, where the bromine atom and a metal might exchange positions on the heterocyclic ring, ¹³C labeling of the ring carbons could unambiguously confirm the migration pathway. nih.gov In biosynthesis research, ¹³C-labeled precursors have been used to elucidate the formation of complex natural products containing oxazole rings. beilstein-journals.org

Trapping of Reactive Intermediates and Spectroscopic Characterization

The direct trapping and spectroscopic characterization of reactive intermediates in reactions of this compound have not been documented. However, established methods are routinely used to gain evidence for the existence and structure of transient species in related reactions.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. Trapping these species is challenging due to their transient nature. However, under certain conditions, they can be observed or captured:

Low-Temperature NMR Spectroscopy: By running a reaction at very low temperatures, it is sometimes possible to slow down the catalytic cycle enough to observe the signals of intermediates like the Pd(II)-aryl complex by Nuclear Magnetic Resonance (NMR) spectroscopy. ipb.ptekb.eg

Chemical Trapping: An intermediate can sometimes be "trapped" by adding a reagent that reacts with it specifically. For instance, in a reaction involving a lithiated intermediate, quenching the reaction mixture with an electrophile like molecular iodine (I₂) can provide a stable, iodinated product that confirms the position of the transient carbanion. nih.gov The concept of "trans-metal-trapping" (TMT) describes the formation of stable bimetallic crossover complexes that can be considered as trapped intermediates before full transmetalation occurs. nih.gov

Spectroscopic Characterization: The characterization of any trapped or synthesized intermediates would rely heavily on standard spectroscopic techniques.

NMR Spectroscopy (¹H, ¹³C): This would be the primary tool to determine the structure, connectivity, and environment of atoms in the intermediate. researchgate.net

Infrared (IR) Spectroscopy: This could identify specific functional groups and changes in bonding within the intermediate. researchgate.net

Mass Spectrometry (MS): This would confirm the molecular weight of the intermediate.

For this compound, a plausible experiment would be to attempt a lithium-halogen exchange at the bromine site at low temperature and then quench with a suitable electrophile to trap the resulting organolithium species.

Theoretical and Computational Chemistry Studies on 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, these calculations would provide a deep understanding of its electronic nature, stability, and potential reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For analogous heterocyclic systems, computational studies often reveal that the electron density of the HOMO and LUMO is distributed across the aromatic and heterocyclic rings. In the case of this compound, the HOMO would likely be localized on the electron-rich oxazole (B20620) ring and the phenyl ring, while the LUMO would also be distributed across this π-system. The presence of the electron-withdrawing bromine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analog.

A hypothetical HOMO-LUMO analysis for this compound would likely show:

| Orbital | Energy (eV) | Primary Localization |

| HOMO | (Calculated Value) | Oxazole ring, Phenyl ring |

| LUMO | (Calculated Value) | Phenyl ring, Oxazole ring |

| HOMO-LUMO Gap | (Calculated Value) | - |

This table represents a hypothetical output and would require specific computational studies to populate with actual data.

Energetics of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its synthesis or its degradation pathways. For instance, the formation of the oxazole ring could be modeled to understand the mechanism and identify the rate-determining step.

The presence of halogen atoms on the phenyl ring suggests that nucleophilic aromatic substitution reactions could be a subject of investigation. Computational studies could predict the activation energies for substitution at different positions, helping to understand the regioselectivity of such reactions.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can predict spectroscopic data with a high degree of accuracy. For this compound, this would be particularly useful for confirming its structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to validate the synthesized structure. Studies on similar heterocyclic compounds, such as 3,5-diaryl-4-bromoisoxazoles, have shown good correlation between calculated and experimental chemical shifts. researchgate.net For the title compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the halogen substituents.

A table of predicted vs. experimental NMR shifts would be a standard output of such a study:

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C2 (oxazole) | (Calculated Value) | (Experimental Value) |

| C4 (oxazole) | (Calculated Value) | (Experimental Value) |

| C5 (oxazole) | (Calculated Value) | (Experimental Value) |

| C-Br (phenyl) | (Calculated Value) | (Experimental Value) |

| C-Cl (phenyl) | (Calculated Value) | (Experimental Value) |

This table is illustrative; specific data is not available in the literature.

Conformation Analysis and Potential Energy Surfaces

The planarity and rotational barriers of the molecule can be explored through conformation analysis. For this compound, a key parameter would be the torsion angle between the oxazole ring and the phenyl ring. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformation and the energy barriers to rotation. In related structures like 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, X-ray diffraction has shown significant torsion angles between the aryl groups and the central ring. researchgate.net

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into how molecules interact with each other in a condensed phase. This is crucial for understanding crystal packing and potential biological activity.

For a series of related 4,5-phenyl-oxazoles, studies have shown that weak intermolecular interactions, such as C-H···O, C-H···N, and π-π stacking, play a significant role in the crystal architecture. nih.govsemanticscholar.orgbohrium.com It was noted that a larger number of non-specific interactions can be more important for crystal cohesion than a few strong, specific interactions. nih.govsemanticscholar.orgbohrium.com For this compound, the bromine and chlorine atoms could also participate in halogen bonding, further influencing the supramolecular assembly.

Molecular dynamics simulations could be used to study the behavior of this compound in different solvents or within a biological environment, such as the active site of a protein. These simulations track the movement of atoms over time, providing a dynamic picture of intermolecular interactions.

Prediction of Reactivity and Selectivity Profiles

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound.

Electrostatic Potential Maps: These maps visualize the electron density distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the nitrogen atom of the oxazole ring would likely be a site of negative potential, making it susceptible to electrophilic attack or protonation. The regions around the halogen atoms might also exhibit positive potential (sigma-hole), making them potential halogen bond donors.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most reactive atoms for specific types of reactions.

Based on the general reactivity of similar compounds, the following predictions could be made:

| Reaction Type | Predicted Site of Reactivity | Rationale |

| Electrophilic Attack | Nitrogen atom of the oxazole ring | High electron density and negative electrostatic potential. |

| Nucleophilic Attack | Carbon atoms of the phenyl ring (ortho/para to halogens) | Activated by the electron-withdrawing nature of the halogens. |

| Radical Attack | Phenyl ring | Susceptible to radical substitution reactions. |

This table provides a generalized prediction based on chemical principles, as specific studies on this compound are lacking.

Ligand-Binding Site Analysis (focus on non-biological chemical interactions)

The interaction of this compound with other chemical species, in a non-biological context, is governed by a variety of non-covalent interactions. The unique electronic distribution conferred by the oxazole ring and the halogen substituents on the phenyl group dictates the nature and strength of these interactions. Computational chemistry provides powerful tools to analyze these forces, including halogen bonding, hydrogen bonding, and π-interactions.

The oxazole ring itself, with its nitrogen and oxygen heteroatoms, presents key sites for intermolecular interactions. researchgate.net Quantum chemical calculations on phenyl-substituted 1,3-oxazoles have shown that the nitrogen atom of the oxazole ring acts as a primary hydrogen bond acceptor. bioorganica.com.ua The introduction of a phenyl group at position 5 can influence the charge distribution on the oxazole ring, thereby modulating the strength of these interactions. bioorganica.com.ua

The presence of bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. rsc.org The positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom can interact favorably with nucleophilic sites on a partner molecule. rsc.org

Computational studies on related halogenated compounds provide insight into the expected interaction energies. For instance, studies on 5-substituted oxazoles with halogen bond donors reveal the oxazole nitrogen as a reliable halogen bond acceptor site. rsc.org The binding energies for such interactions are significant, indicating their importance in the formation of molecular complexes. rsc.org

Below are tables summarizing the types of non-covalent interactions anticipated for this compound and illustrative interaction energies from computational studies on analogous systems.

Table 1: Key Non-Covalent Interactions for this compound

| Interaction Type | Donor/Acceptor Sites on the Molecule | Potential Interacting Partners |

|---|---|---|

| Halogen Bonding | Bromine and Chlorine atoms (as donors) | Lewis bases, anions, π-systems |

| Hydrogen Bonding | Oxazole Nitrogen (as acceptor) | Hydrogen bond donors (e.g., water, alcohols) |

| π-π Stacking | Phenyl ring, Oxazole ring | Aromatic systems |

| π-Halogen Bonding | Phenyl/Oxazole ring (as π-donor), Halogen (as acceptor) | Halogenated molecules |

| Dipole-Dipole | Entire molecule due to its polarity | Other polar molecules |

Table 2: Illustrative Calculated Interaction Energies for Phenyl-Oxazole Derivatives Data is based on computational studies of analogous, not identical, compounds.

| Interaction Type | Model System | Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| π-Stacking | 2,5-diphenyloxazole : Phenylalanine fragment | DFT | ~2.5 | bioorganica.com.ua |

| Hydrogen Bonding | 1,3-Oxazole : H₂N-CH₃ | DFT | Varies with substituents | bioorganica.com.ua |

These theoretical findings underscore the rich landscape of non-covalent interactions that govern the chemical behavior of this compound, making it an interesting subject for supramolecular chemistry and materials science.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various solvation models to account for these effects, which can be broadly categorized into implicit and explicit models.

Explicit Solvation Models: These models treat solvent molecules as individual entities, explicitly including a number of them in the simulation box around the solute molecule. This approach allows for the detailed, specific accounting of solute-solvent interactions, such as hydrogen bonding. However, this level of detail comes at a high computational cost, as it requires sampling the vast conformational space of all solvent molecules.

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed within a cavity in this continuum. This approach is computationally much more efficient as it averages the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used family of implicit solvation models. Variations of PCM, such as the Integral Equation Formalism PCM (IEFPCM), are standard in many quantum chemistry software packages.

For a molecule like this compound, both types of models could be employed to study its behavior in different solvents. An explicit model would be crucial for understanding specific hydrogen bonding between the oxazole nitrogen and protic solvents like water or methanol (B129727). An implicit model, on the other hand, would be efficient for calculating properties like the solvation free energy in a wide range of solvents with varying polarities.

Hybrid models, which combine a few explicit solvent molecules to treat the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost.

Table 3: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit Solvation Models | Explicit Solvation Models |

|---|---|---|

| Solvent Representation | Continuous medium with a dielectric constant | Individual solvent molecules |

| Computational Cost | Low to Moderate | High |

| Accuracy of Specific Interactions | Approximated | High (e.g., for hydrogen bonds) |

| Common Examples | PCM, IEFPCM, SMD, COSMO | TIP3P, SPC/E (for water) |

| Primary Use Case | Rapid estimation of solvation free energies, screening studies | Detailed study of solute-solvent interactions, reaction mechanisms in solution |

Table 4: Common Implicit Solvation Models

| Model Name | Abbreviation | Key Feature |

|---|---|---|

| Polarizable Continuum Model | PCM | A family of models that creates a solute cavity within a dielectric continuum. |

| Integral Equation Formalism PCM | IEFPCM | A popular and robust variant of PCM. |

| Solvation Model based on Density | SMD | A universal solvation model that includes parameters derived from a wide range of solvents. |

Theoretical studies on oxazoles and related heterocycles have demonstrated that both pure solvent polarity and specific hydrogen-bonding effects are significant. The choice of solvation model is therefore critical for accurately predicting properties such as reaction rates, equilibrium constants, and spectroscopic characteristics in solution.

Structure Reactivity Relationships Within 1,3 Oxazole Derivatives

Influence of Halogenation (Bromine, Chlorine) on Oxazole (B20620) Ring Reactivity

The ease of displacement of halogens on an oxazole ring itself generally follows the order C-2 > C-4 > C-5. nih.gov While the halogens in the target molecule are on the appended phenyl ring, their electronic pull can influence the electron density of the oxazole system. Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have shown that the presence of electron-withdrawing groups like -Cl, -Br, and -NO2 on an attached phenyl ring can increase the yield of the final product in certain synthetic procedures, although it may also increase the required reaction time. nih.gov This suggests that the electronic nature of the substituents is a critical factor in reaction outcomes.

In a study of 1,3-oxazole sulfonamides, halogenated derivatives were found to be among the most potent inhibitors of tubulin polymerization, indicating that halogenation can be a key feature for biological activity. acs.org This enhanced activity is often attributed to the ability of halogens to form halogen bonds and alter the molecule's lipophilicity and metabolic stability.

The reactivity of the bromine atom itself in 5-(3-bromo-4-chlorophenyl)-1,3-oxazole is of significant interest, particularly in the context of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for selective functionalization at the 3-position of the phenyl ring. This differential reactivity is a cornerstone of modern organic synthesis, enabling the sequential introduction of different substituents.

Electronic Effects of Phenyl Ring Substitution on Oxazole Properties and Transformations